1-Boc-tryptamine

Physical Properties Procurement Handling

1-Boc-tryptamine (CAS 167015-84-1) eliminates synthetic irreproducibility risks caused by generic protecting-group substitution. Its indole N-Boc protection provides orthogonal selectivity versus N-Boc or Cbz analogs, ensuring consistent deprotection outcomes. • Enables selective TFA deprotection after Fmoc/t-Bu SPPS peptide assembly; compatible with solid-phase TentaGel and Rink amide resin workflows. • Performs solvent-free asymmetric ene reactions with N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines, yielding α-CF₃-tryptamines in 60-70% yield (85/15 dr). • Supplied ≥95% pure as a pale-yellow to yellow-brown semi-solid; available from 100 mg to bulk quantities with immediate global dispatch.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 167015-84-1
Cat. No. B069652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-tryptamine
CAS167015-84-1
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN
InChIInChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3
InChIKeyMOJFEUODIYFJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-tryptamine Overview


1-Boc-tryptamine (tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate; CAS 167015-84-1) is a Boc-protected tryptamine derivative belonging to the indole alkaloid class . It is characterized by a tert-butoxycarbonyl (Boc) group attached to the indole nitrogen, which enhances stability and solubility in organic solvents, facilitating its use as a protected intermediate in multi-step organic syntheses [1]. The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid with a purity of ≥95% .

Indole N-Boc Intermediate

Boc group specifically at indole 1-position, distinct from side-chain N-Boc analogs

Oil / Semi-Solid Form

Supplied as sticky oil or semi-solid; may require solvent-assisted transfer and handling

Reported Purity Basis

≥95% purity supports multi-step synthetic intermediate workflows

Why 1-Boc-tryptamine Substitution Fails


While tryptamine derivatives share a common indole scaffold, the specific placement of the Boc protecting group on the indole nitrogen (1-position) versus the primary amine side-chain (N-Boc) or the use of alternative protecting groups (e.g., Cbz, Fmoc) leads to divergent physical properties, reactivity, and stability . These differences directly impact handling (solid vs. oil), solubility, and downstream deprotection yields, making generic substitution a risk for reproducible synthesis and scale-up [1].

Regioisomer

1-Boc versus N-Boc tryptamine leads to divergent physical forms (oil vs solid), altering handling and weighing accuracy.

Protecting Group

Alternative groups (Cbz, Fmoc) may shift deprotection yields and solubility; reported data indicate yield variation in organometallic contexts.

Reactivity

Different Boc placement or protecting group can affect downstream reaction profiles and may not transfer directly without validation.

1-Boc-tryptamine vs. Analogs


Physical Form: Oil vs. Solid

1-Boc-tryptamine (CAS 167015-84-1) is supplied as a pale-yellow to yellow-brown sticky oil or semi-solid , while its regioisomer Boc-tryptamine (CAS 103549-24-2, Boc on the primary amine) is a solid . This difference in physical state directly impacts ease of handling, weighing accuracy, and formulation for automated synthesis platforms.

Physical Form
Reported
Target: Oil / semi-solid
Comparator: Solid (N-Boc isomer)
Physical state may dictate specific handling and storage procedures
Room temperature, as supplied
Physical Properties Procurement Handling

Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) for 1-Boc-tryptamine is 3.626 [1], which is approximately 0.4 units higher than the LogP of 3.23 reported for N-Boc-tryptamine (CAS 103549-24-2) . This difference in lipophilicity can influence membrane permeability and partitioning behavior in biological assays or chromatographic separations.

Lipophilicity (LogP)
Calculated
1-Boc-tryptamine: 3.63
N-Boc-tryptamine: 3.23
Δ LogP ≈ +0.4
Higher lipophilicity may influence chromatographic retention and partitioning
Predicted values from database sources
Lipophilicity Drug Design ADME

Deprotection Efficiency: Boc vs. Cbz

In the synthesis of Cp*Ru(η6-tryptamine)OTf complexes, deprotection of the Nb-Boc-protected precursor (10) proceeded with a yield of 61%, whereas the analogous Nb-Cbz-protected complex (16) gave a significantly higher yield of 87% under comparable conditions [1]. This indicates that while Boc protection is viable, Cbz may offer superior yields in this specific organometallic context.

Deprotection Efficiency
Head-to-head
Boc route: 61% yield
Cbz route: 87% yield
Difference: −26%
Reported yield context for organometallic complex synthesis; Cbz may offer higher yield in this specific setting
Cp*Ru complex formation under argon, THF
Organometallic Chemistry Protecting Group Strategy Deprotection Yield

Synthetic Versatility as a Building Block

1-Boc-tryptamine serves as a versatile building block, participating in reactions such as solvent-free asymmetric ene reactions to yield Boc- and sulfinylamido-protected α-trifluoromethyltryptamines in 60-70% yield with 85/15 dr [1]. It is also employed in solid-phase peptide synthesis as an amine component . While direct comparative yields for these specific transformations using other protected tryptamines are not available, the broad utility of 1-Boc-tryptamine in both small-molecule and peptide synthesis highlights its value as a multifunctional intermediate.

Synthetic Versatility
Class-level
Ene reactions: 60–70% yield
SPPS: used as amine building block
Reported utility as multifunctional intermediate; context-dependent
Class-level inference; direct comparators not available
Organic Synthesis Building Block Reaction Yield

1-Boc-tryptamine Applications


Enantiopure α-Trifluoromethyltryptamine Synthesis

1-Boc-tryptamine is a suitable substrate for solvent-free asymmetric ene reactions with N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines, affording Boc- and sulfinylamido-protected α-trifluoromethyltryptamines in 60-70% yield and 85/15 diastereomeric ratio [1]. Its oil/semi-solid physical form may facilitate mixing under solvent-free conditions, and its lipophilicity (LogP ~3.63) could influence reaction partitioning.

Solid-Phase Peptide Synthesis

1-Boc-tryptamine is employed as an amine component in solid-phase peptide synthesis using TentaGel and Rink amide resins [1]. The Boc group provides orthogonal protection, allowing for selective deprotection under mild acidic conditions (e.g., TFA) after peptide assembly, which is a standard strategy in Fmoc/t-Bu SPPS.

Organometallic Synthesis with Indole Protection

While Cbz protection may offer higher deprotection yields (87%) in Cp*Ru(η6-tryptamine)OTf synthesis, 1-Boc-tryptamine can still be used to prepare the corresponding Nb-Boc-protected organometallic complex, which deprotects in 61% yield [1]. The choice between Boc and Cbz should be guided by the specific synthetic sequence and the need for orthogonal deprotection strategies.

Application
Selection Property
Validation Focus
Asymmetric α-trifluoromethyltryptamine synthesis
Solvent-free reaction compatibility; oil/semi-solid form may facilitate mixing
Diastereoselectivity and yield validation under reported conditions
Solid-phase peptide synthesis (SPPS)
Orthogonal Boc protection allows selective deprotection after assembly
Coupling efficiency and cleavage compatibility with standard resins
Organometallic indole complex preparation
Protecting group yield context; Boc vs Cbz trade-off may require review
Deprotection yield assessment for specific metal-ligand system

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